2,2'-Bifuran, octahydro- 2,2'-Bifuran, octahydro-
Brand Name: Vulcanchem
CAS No.: 1592-33-2
VCID: VC16492045
InChI: InChI=1S/C8H14O2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-8H,1-6H2
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

2,2'-Bifuran, octahydro-

CAS No.: 1592-33-2

Cat. No.: VC16492045

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

2,2'-Bifuran, octahydro- - 1592-33-2

Specification

CAS No. 1592-33-2
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 2-(oxolan-2-yl)oxolane
Standard InChI InChI=1S/C8H14O2/c1-3-7(9-5-1)8-4-2-6-10-8/h7-8H,1-6H2
Standard InChI Key SRTHABLDYKPTGW-UHFFFAOYSA-N
Canonical SMILES C1CC(OC1)C2CCCO2

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

2,2'-Bifuran, octahydro- consists of two tetrahydrofuran rings fused at the 2- and 2'-positions, resulting in a bicyclic system with the IUPAC name 2-(oxolan-2-yl)oxolane . The compound’s fully saturated structure eliminates the conjugated diene system present in aromatic furans, thereby altering its reactivity and physical properties. Key structural features include:

  • Molecular formula: C8H14O2\text{C}_8\text{H}_{14}\text{O}_2

  • SMILES notation: C1CC(OC1)C2CCCO2\text{C1CC(OC1)C2CCCO2}

  • InChIKey: SRTHABLDYKPTGW-UHFFFAOYSA-N

The absence of double bonds in the octahydro derivative distinguishes it from 2,2'-bifuran (CAS 5905-00-0), an unsaturated analog with the formula C8H6O2\text{C}_8\text{H}_6\text{O}_2 and a planar, conjugated structure .

Spectral Characterization

Spectroscopic data for 2,2'-bifuran, octahydro- and its derivatives have been computed using advanced predictive models. For instance, the trimethyl derivative C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2 (CAS 1592-33-2) exhibits a vapor-phase infrared spectrum with a validation score of 0.94, confirming the accuracy of its predicted structure . Key spectral peaks include:

  • IR: Strong absorption bands at 1,100–1,050 cm1^{-1} (C–O–C stretching)

  • Mass spectrometry: Base peak at m/z 142 corresponding to the molecular ion

Comparative analysis with tetrahydrofuran (THF), a monocyclic analog, reveals that the bicyclic framework of 2,2'-bifuran, octahydro- introduces steric hindrance, slightly shifting its NMR signals upfield compared to THF .

Synthetic Approaches and Optimization

Challenges in Synthesis

The steric bulk of the bicyclic system complicates purification, often necessitating chromatographic techniques or fractional distillation. Impurities such as residual THF or partially hydrogenated intermediates may persist, requiring rigorous analytical validation via GC-MS or 1H^1\text{H}-NMR .

Physicochemical Properties

Thermal Stability and Phase Behavior

2,2'-Bifuran, octahydro- is a liquid at room temperature, with a boiling point estimated to exceed 150°C due to increased molecular symmetry and van der Waals interactions compared to THF (b.p. 66°C) . Its saturated structure enhances resistance to ring-opening reactions, unlike THF, which readily undergoes acid-catalyzed cleavage.

Property2,2'-Bifuran, Octahydro-Tetrahydrofuran (THF)
Molecular FormulaC8H14O2\text{C}_8\text{H}_{14}\text{O}_2C4H8O\text{C}_4\text{H}_8\text{O}
Molecular Weight (g/mol)142.2072.11
Boiling Point (°C)>150 (est.)66
PolarityLowModerate

Solubility and Reactivity

The compound exhibits limited solubility in water (<1 g/L at 25°C) but is miscible with common organic solvents such as dichloromethane and ethyl acetate . Its ether linkages render it susceptible to electrophilic attack at the oxygen atoms, though the bicyclic structure slows such reactions relative to monocyclic ethers.

Applications and Industrial Relevance

Solvent and Reaction Medium

The low polarity and high boiling point of 2,2'-bifuran, octahydro- make it a candidate for high-temperature reactions requiring inert, non-coordinating solvents. Its stability under basic conditions surpasses that of THF, which can form peroxides upon prolonged storage .

Pharmaceutical Intermediate

The bicyclic ether scaffold is a valuable precursor in medicinal chemistry. For example, hydrogenated furan derivatives serve as building blocks for prostaglandin analogs and antiviral agents . Functionalization at the methylene bridges could yield chiral centers for asymmetric synthesis.

Related Compounds and Comparative Analysis

Structural Analogs

  • Tetrahydrofuran (THF): A monocyclic ether widely used as a solvent, THF’s simpler structure results in lower viscosity and higher volatility compared to 2,2'-bifuran, octahydro- .

  • 2,5-Dimethylfuran: An aromatic derivative with methyl substituents, this compound’s conjugation system allows for UV absorption, unlike the saturated octahydro variant .

Functional Derivatives

The trimethyl derivative C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2 (SpectraBase ID 5gzN2cVmhwK) demonstrates how alkyl substitution modulates properties. With a molecular weight of 184.28 g/mol, this analog exhibits increased hydrophobicity and altered spectral features .

Recent Advances and Future Directions

Recent computational studies have predicted novel reaction pathways for 2,2'-bifuran, octahydro-, including its use as a ligand in transition-metal catalysis . Experimental validation of these predictions could unlock applications in asymmetric hydrogenation or polymerization processes. Additionally, environmental toxicity assessments are needed to evaluate its suitability as a green solvent alternative.

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